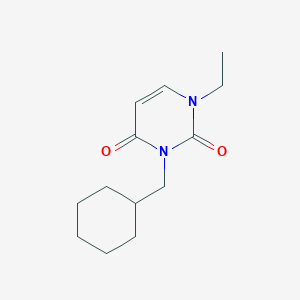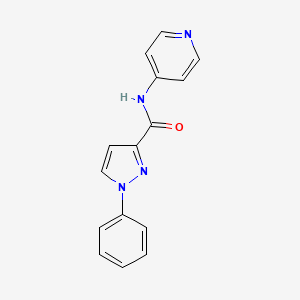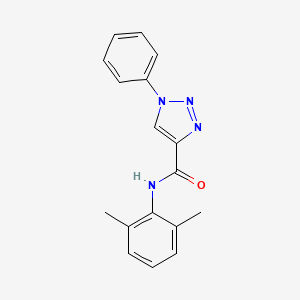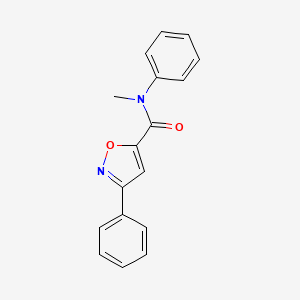
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide, also known as EDP-420, is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in regulating pain, mood, and appetite. Inhibition of FAAH has been shown to increase levels of anandamide, leading to potential therapeutic benefits.
Mecanismo De Acción
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide works by inhibiting FAAH, which leads to increased levels of anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, leading to various physiological effects. By increasing anandamide levels, 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide may have therapeutic benefits in conditions where the endocannabinoid system is dysregulated.
Biochemical and Physiological Effects:
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to increase levels of anandamide in various tissues, including the brain and peripheral tissues. This leads to activation of cannabinoid receptors, which can have various effects on the body. For example, activation of CB1 receptors in the brain can lead to analgesia, while activation of CB2 receptors in peripheral tissues can reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide in lab experiments is its specificity for FAAH, which allows for selective inhibition of this enzyme without affecting other enzymes or receptors. This can help to elucidate the role of FAAH in various physiological processes. However, one limitation is that 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide may not be suitable for use in vivo due to its low solubility and bioavailability.
Direcciones Futuras
There are several potential future directions for research on 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is its potential use in treating conditions such as chronic pain and anxiety in humans. Another area of research is the development of more potent and selective FAAH inhibitors. Additionally, further studies are needed to better understand the role of FAAH and anandamide in various physiological processes.
Métodos De Síntesis
The synthesis of 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide involves several steps, starting with the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylpiperazine to form the amide, which is subsequently treated with trifluoroacetic acid to remove the protecting group and yield the final product.
Aplicaciones Científicas De Investigación
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various conditions, including pain, anxiety, and inflammation. In preclinical studies, 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic effects in rodent models of anxiety.
Propiedades
IUPAC Name |
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-11-5-6-12(20-11)13(18)16-7-9-17(10-8-16)14(19)15(2)3/h5-6H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMFUVFCXJHLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)

![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)


![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)


